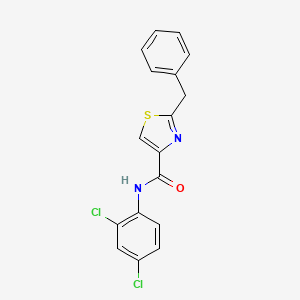

2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide

Description

2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzyl group and a dichlorophenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name |

2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c18-12-6-7-14(13(19)9-12)21-17(22)15-10-23-16(20-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEMAEJORMHVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with benzylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace one of the chlorine atoms.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antifungal properties.

Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest it may have anti-inflammatory and anticancer properties.

Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer effects may result from the inhibition of enzymes involved in cell proliferation.

Comparison with Similar Compounds

2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:

- N-Benzyl-N’-(2,4-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

- N 2-Benzyl-N 2-[(2,4-dichlorophenyl)sulfonyl]-N-3-pentanylglycinamide

- 2-{Benzyl[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-cyclohexylbutanamide

These compounds share structural similarities, such as the presence of benzyl and dichlorophenyl groups the differences in their core structures (eg, thiazole vs triazine rings) result in distinct chemical properties and biological activities

Biological Activity

2-benzyl-N-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its unique chemical structure which includes a thiazole ring, a benzyl group, and a dichlorophenyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial, antifungal, anti-inflammatory, and anticancer applications.

The compound has the following chemical formula and characteristics:

- IUPAC Name: this compound

- Molecular Formula: C17H12Cl2N2OS

- Molecular Weight: 363.25 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with benzylamine. The reaction conditions often include solvents like dichloromethane or toluene and are conducted at elevated temperatures to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various assays, it has shown effectiveness against a range of bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, in assays involving human colon adenocarcinoma (HT-29) cells, the compound exhibited an IC50 value of approximately 10 µM .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 10 |

| A-431 | 15 |

| MCF-7 | 12 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties as well. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in cell proliferation and survival. For example:

- Antimicrobial Action: Inhibition of enzymes involved in bacterial cell wall synthesis.

- Anticancer Action: Modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiazole derivatives including this compound against resistant strains of bacteria. The results indicated a promising profile for clinical applications in treating infections caused by resistant pathogens . -

Cancer Cell Line Study:

Research conducted on various cancer cell lines highlighted the cytotoxic effects of the compound. The study found that modifications in the structure could enhance its activity against specific cancer types, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.